フェニトインナトリウム

概要

説明

作用機序

科学的研究の応用

生化学分析

Biochemical Properties

Phenytoin Sodium plays a significant role in biochemical reactions. It is believed to protect against seizures by causing voltage-dependent block of voltage-gated sodium channels . This blocks sustained high-frequency repetitive firing of action potentials . Phenytoin Sodium is also known to block other targets, such as the calcium entry through voltage-dependent L-type calcium channels .

Cellular Effects

Phenytoin Sodium has profound effects on various types of cells and cellular processes. It influences cell function by altering the sodium conductance in nerves via its action on sodium ion channels . This leads to the stabilization of the membrane and threshold against hyperexcitability . Phenytoin Sodium can prevent the intracellular increase of sodium caused by maximal electroshock seizures and by hyponatremia .

Molecular Mechanism

The molecular mechanism of action of Phenytoin Sodium involves its interaction with biomolecules at the molecular level. It exerts its effects primarily by inhibiting sodium conductance in nerves via its action on sodium ion channels . This results in the stabilization of the membrane and threshold against hyperexcitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenytoin Sodium change over time. It has been observed that the optimized formulation of nanomicelles resulted in higher plasma drug concentrations than the marketed formulation and Phenytoin Sodium solution, indicating reduced plasma protein binding . Additionally, the optimized nanomicelles exhibited lower drug deposition in peripheral organs when compared to the marketed Phenytoin Sodium iv, thereby reducing peripheral toxicity .

Dosage Effects in Animal Models

In animal models, the effects of Phenytoin Sodium vary with different dosages. For instance, in dogs, rapid metabolism requires frequent high doses and is linked to hepatic toxicity . In cats, slow metabolism leads to easy toxicity .

Metabolic Pathways

Phenytoin Sodium is involved in several metabolic pathways. It is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2C9 and to a lesser extent by CYP2C19 . The metabolism of Phenytoin Sodium to the major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin, is saturable, giving rise to a non-linear dose-serum concentration relationship .

Transport and Distribution

Phenytoin Sodium is transported and distributed within cells and tissues. It distributes into the body tissues, including the brain, within 30 to 60 minutes after reaching the systemic circulation . The drug is highly bound to both plasma proteins (mostly albumin) and to tissue components .

Subcellular Localization

Given its mechanism of action, it is likely that Phenytoin Sodium localizes to the cell membrane where it interacts with sodium channels to exert its effects .

準備方法

フェニトインは、従来の化学的手法やグリーンケミストリーの手法など、さまざまな方法で合成することができます。 一般的な合成ルートの1つは、ベンジルと尿素を水酸化ナトリウムなどの塩基の存在下で反応させ、その後酸性化してフェニトインを得る方法です . 反応は、分子内環化によって中間ヘテロ環状ピナコールを形成し、ピナコール転位反応で1,2-ジフェニルシフトを起こします .

もう1つの方法は、グリーンケミストリーの原理を用いたもので、水溶媒を用いてフェニトインを合成することにより、高収率で高純度のフェニトインを得ることができます . この手法は、有害物質の使用を排除し、環境に優しい方法です .

フェニトインの工業生産は、通常、フェニトインナトリウムを化学合成し、その後錠剤や注射液などのさまざまな剤形に製剤化されます .

3. 化学反応の分析

フェニトインは、酸化反応、還元反応、置換反応など、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤があります . これらの反応によって生成される主な生成物には、ヒドロキシフェニトインおよびその他の代謝物があります .

4. 科学研究の応用

フェニトインは、さまざまな分野における応用について広範な研究が行われています。

化学: フェニトインは、化学反応の機構的研究、特にメカノケミストリーの分野でモデル化合物として使用されます.

生物学: フェニトインは、細胞プロセスに対する影響や生物膜との相互作用を研究するための研究で使用されます.

化学反応の分析

Phenytoin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin, which is further metabolized in the liver.

Reduction: Phenytoin can undergo reduction reactions, although these are less common compared to oxidation.

Substitution: Phenytoin can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include hydroxyphenytoin and other metabolites .

類似化合物との比較

フェニトインは、レベチラセタムやカルバマゼピンなどの他の抗てんかん薬としばしば比較されます . これらの化合物はすべて発作の治療に使用されますが、作用機序や副作用のプロフィールは異なります。

レベチラセタム: フェニトインとは異なり、レベチラセタムはシナプス小胞タンパク質SV2Aに結合し、神経伝達物質の放出を調節します.

カルバマゼピン: フェニトインと同様に、カルバマゼピンは電位依存性ナトリウムチャネルを遮断しますが、他のイオンチャネルや神経伝達物質システムにも影響を与えます.

フェニトインは、その長い歴史と、強直間代発作や部分発作の抑制における確立された有効性において独特です . 狭すぎる治療域と副作用の可能性があるため、慎重なモニタリングが必要です .

参考文献

特性

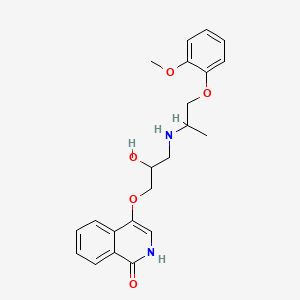

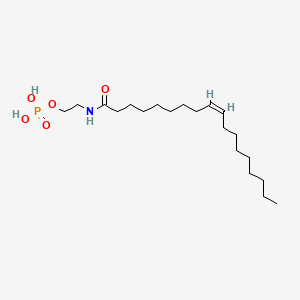

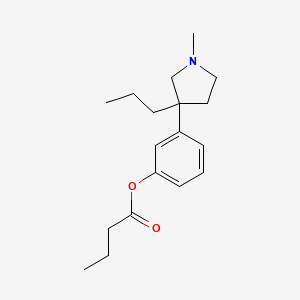

IUPAC Name |

5-oxo-4,4-diphenyl-1H-imidazol-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N2O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-93-3 | |

| Record name | Phenytoin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phenytoin sodium?

A: Phenytoin sodium exerts its anticonvulsant effect primarily by stabilizing neuronal membranes. It does this by blocking voltage-gated sodium channels, thereby inhibiting the repetitive firing of neurons and preventing the spread of seizure activity [, ].

Q2: How does phenytoin sodium affect neurotransmitter release?

A: Phenytoin sodium can modulate the release of neurotransmitters, including gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It has been shown to enhance GABAergic transmission, contributing to its anticonvulsant effects [].

Q3: What is the molecular formula and weight of phenytoin sodium?

A: Phenytoin sodium has the molecular formula C15H11N2NaO2 and a molecular weight of 274.25 g/mol [].

Q4: What analytical techniques are commonly used to characterize phenytoin sodium?

A4: Various analytical techniques are employed for phenytoin sodium characterization, including:

- Spectroscopy: UV spectrophotometry is frequently used for both qualitative and quantitative analysis of phenytoin sodium [, , ].

- Chromatography: High-performance liquid chromatography (HPLC) is a widely adopted method for determining phenytoin sodium concentrations in biological samples like serum [, ]. It offers high sensitivity and selectivity, making it suitable for therapeutic drug monitoring.

- X-ray powder diffractometry: This technique helps analyze the crystalline structure of phenytoin sodium, providing insights into its solid-state properties and polymorphic forms [].

Q5: How does the pH of the solution affect the stability of phenytoin sodium?

A: Phenytoin sodium exhibits greater stability in alkaline solutions. It remains stable in non-acidic solutions due to its high alkalinity []. Conversely, in acidic environments, phenytoin sodium can convert to phenytoin free acid, leading to decreased solubility and potential precipitation [, ].

Q6: Are there known compatibility issues with phenytoin sodium and certain intravenous solutions?

A: Yes, phenytoin sodium has demonstrated compatibility issues with certain intravenous solutions. Research indicates that while 0.9% sodium chloride and lactated Ringer's injections are suitable diluents for intravenous phenytoin sodium administration, its stability in dextrose solutions is compromised []. The presence of dextrose can lead to precipitation, particularly at higher concentrations and prolonged storage [].

Q7: What strategies are employed to enhance the solubility and bioavailability of phenytoin sodium?

A7: Due to its low aqueous solubility, several strategies have been explored to improve phenytoin sodium's bioavailability, including:

- Controlled-release formulations: This approach aims to achieve sustained drug release, minimizing plasma concentration fluctuations and improving patient compliance [].

- Inclusion complexation: Utilizing cyclodextrins to form inclusion complexes with phenytoin sodium can significantly enhance its solubility and dissolution rate [].

- Niosomal drug delivery: Niosomes, non-ionic surfactant vesicles, have shown promise in encapsulating phenytoin sodium, improving its skin penetration and wound healing efficacy [].

Q8: What are the primary routes of administration for phenytoin sodium?

A: Phenytoin sodium can be administered intravenously or orally. Intravenous administration is typically preferred in acute settings like status epilepticus, while oral administration is more common for long-term management of epilepsy [, ].

Q9: How is phenytoin sodium metabolized in the body?

A: Phenytoin sodium is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 [, ]. Genetic polymorphisms in CYP2C9 can significantly influence phenytoin sodium metabolism and contribute to inter-individual variability in drug response [].

Q10: What is the relationship between phenytoin sodium dosage and its efficacy in controlling seizures?

A: The relationship between phenytoin sodium dosage and its efficacy is complex and varies considerably among individuals []. Factors influencing this relationship include individual pharmacokinetics, genetic variations in drug-metabolizing enzymes like CYP2C9, and the underlying type and severity of epilepsy [, ].

Q11: What are some known adverse effects associated with phenytoin sodium use?

A11: Phenytoin sodium use is associated with various adverse effects, some of which can be serious. These include:

- Cerebellar dysfunction: Prolonged phenytoin sodium use can lead to cerebellar dysfunction, manifesting as ataxia, nystagmus, and dysarthria [].

- Osteoporosis: Long-term phenytoin sodium therapy has been linked to an increased risk of osteoporosis and fractures [, ]. The mechanism behind this effect is thought to involve altered calcium metabolism and bone remodeling.

- Megaloblastic anemia: While less common, phenytoin sodium can interfere with folate metabolism, potentially leading to megaloblastic anemia [].

Q12: Does phenytoin sodium interact with other commonly used medications?

A: Yes, phenytoin sodium can engage in significant drug interactions due to its effects on drug-metabolizing enzymes. It can both induce and inhibit CYP enzymes, altering the metabolism and clearance of co-administered drugs. These interactions can lead to either increased or decreased drug levels, potentially resulting in therapeutic failure or toxicity [, ].

Q13: Are there specific drug combinations with phenytoin sodium that warrant close monitoring?

A13: Several drug combinations with phenytoin sodium require careful monitoring due to the potential for significant interactions:

- Moxifloxacin: Co-administration of moxifloxacin, an antibiotic, has been shown to accelerate phenytoin sodium elimination, potentially leading to sub-therapeutic levels and breakthrough seizures [].

- Ethanol: Simultaneous use of ethanol and phenytoin sodium can alter the drug's pharmacokinetics, leading to unpredictable effects on its serum concentration and potentially increasing the risk of adverse events [].

Q14: What novel drug delivery systems are being investigated for phenytoin sodium?

A: Researchers are exploring innovative drug delivery systems to overcome the limitations of conventional phenytoin sodium formulations. One promising approach involves the development of nano-lipid carriers (NLCs) for intranasal delivery. These NLCs have demonstrated the potential for direct and rapid nose-to-brain drug transport, offering a potential alternative for controlling acute epileptic seizures [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。